molecular formula C22H15F3N4O2S B11562982 4-[({[3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzamide

4-[({[3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B11562982
M. Wt: 456.4 g/mol
InChI Key: RWECLVCNLHXPIL-UHFFFAOYSA-N
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Description

4-(2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano and trifluoromethyl groups, and subsequent functionalization to attach the sulfanyl and acetamido groups. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of Functional Groups: The cyano and trifluoromethyl groups can be introduced using reagents like cyanogen bromide and trifluoromethyl iodide, respectively.

    Functionalization: The sulfanyl and acetamido groups are introduced through nucleophilic substitution reactions, often using thiols and acyl chlorides under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15F3N4O2S

Molecular Weight

456.4 g/mol

IUPAC Name

4-[[2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzamide

InChI

InChI=1S/C22H15F3N4O2S/c23-22(24,25)17-10-18(13-4-2-1-3-5-13)29-21(16(17)11-26)32-12-19(30)28-15-8-6-14(7-9-15)20(27)31/h1-10H,12H2,(H2,27,31)(H,28,30)

InChI Key

RWECLVCNLHXPIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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